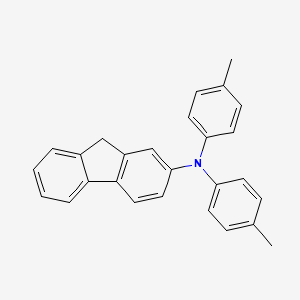
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to a fluoren-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2-bromofluorene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of the amine group, which can participate in various electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the fluoren-2-amine core.
N,N-Bis(4-methylphenyl)ethanediamide: Contains an ethanediamide linkage instead of the fluoren-2-amine core.
Uniqueness
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is unique due to its fluoren-2-amine core, which imparts distinct electronic properties. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport is crucial. The presence of the 4-methylphenyl groups also enhances its stability and solubility in organic solvents, further broadening its range of applications.
Properties
CAS No. |
132571-80-3 |
|---|---|
Molecular Formula |
C27H23N |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C27H23N/c1-19-7-11-23(12-8-19)28(24-13-9-20(2)10-14-24)25-15-16-27-22(18-25)17-21-5-3-4-6-26(21)27/h3-16,18H,17H2,1-2H3 |
InChI Key |
OKAVQMUHANNICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


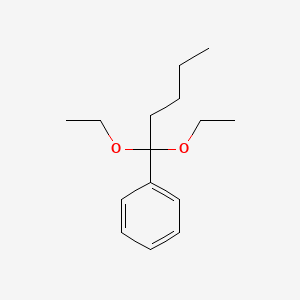
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
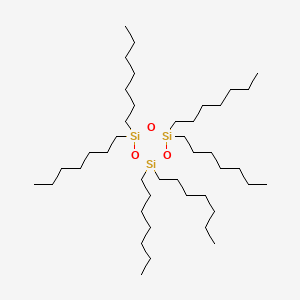
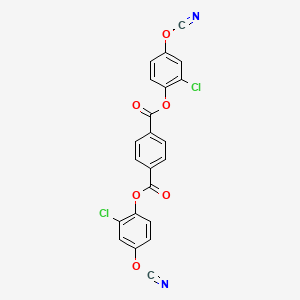
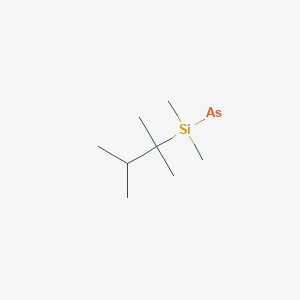
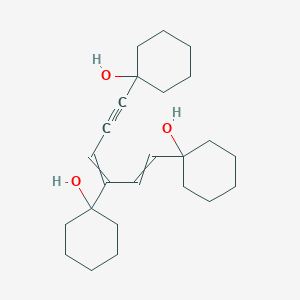
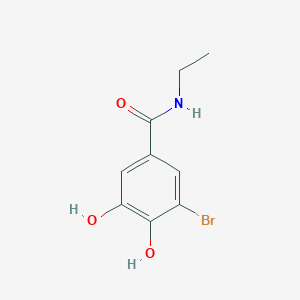
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
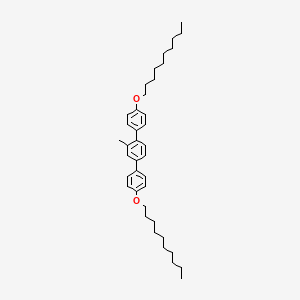
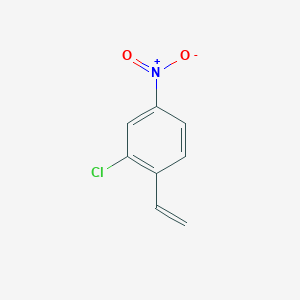
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
